REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([F:9])=[C:5]([F:10])[C:4]=1[F:11])#[CH:2].C[Mg]Br.[CH:15](=[O:20])[CH2:16][CH2:17][CH2:18][CH3:19].Cl>C1COCC1>[OH:20][CH:15]([CH2:16][CH2:17][CH2:18][CH3:19])[C:2]#[C:1][C:3]1[CH:8]=[CH:7][C:6]([F:9])=[C:5]([F:10])[C:4]=1[F:11]
|
Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
C(#C)C1=C(C(=C(C=C1)F)F)F
|
Name
|
|
Quantity
|
440 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
846 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
72.8 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)=O
|
Name
|
ice
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred for a while
|
Type
|
CUSTOM
|
Details
|
an organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
an aqueous layer was extracted with toluene
|
Type
|
EXTRACTION
|
Details
|
After the extract
|
Type
|
ADDITION
|
Details
|
the organic layer were mixed together
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
a saturated saline solution in that order, and dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a brown oily material
|
Type
|
CUSTOM
|
Details
|
This was purified by column chromatography (silica gel, toluene)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(C#CC1=C(C(=C(C=C1)F)F)F)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 183 g | |
YIELD: CALCULATEDPERCENTYIELD | 107.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |